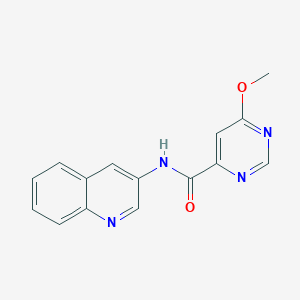

6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

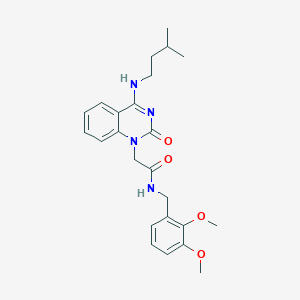

“6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide” is a complex organic compound that contains a pyrimidine ring fused with a quinoline ring . It’s part of a class of compounds that have been studied for their potential biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are usually confirmed by FTIR, 1H and 13C NMR, and mass spectrophotometry studies .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple fused rings. The pyrimidine ring and the quinoline ring contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple reactive sites on the molecule. The pyrimidine and quinoline rings can undergo a variety of reactions, including substitutions and additions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Factors such as the presence of the methoxy group and the fused ring system would likely influence properties such as solubility, melting point, and reactivity .Scientific Research Applications

ATM Kinase Inhibition for Cancer Therapy

A novel series of 3-quinoline carboxamides, which are structurally related to 6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide, have been discovered as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds exhibit potent and highly selective ATM inhibition with favorable pharmacokinetic properties for oral administration, making them excellent tools for probing ATM inhibition in vivo, especially in combination with DNA damage-inducing agents like irinotecan for cancer therapy (Degorce et al., 2016).

Antimicrobial Applications

Some novel pyrazolo[3,4-d]pyrimidine derivatives, which bear resemblance to this compound, have shown potential as antimicrobial agents. These compounds were synthesized and exhibited significant antibacterial and antifungal activities, highlighting their potential for developing new antimicrobial therapies (Holla et al., 2006).

DNA Binding and Anticancer Activity

Derivatives of pyrimido[4',5':4,5]thieno(2,3-b)quinoline, closely related to this compound, were synthesized and evaluated for their DNA binding ability and cytotoxic activity. These studies suggest a significant potential for these compounds in anticancer therapy, as they exhibit strong DNA intercalation properties and potent anticancer activities against various cancer cell lines (KiranKumar et al., 2018).

Synthesis and Characterization of Antimicrobial Agents

A series of 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives was synthesized and screened for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds, including those similar to this compound, showed moderate activities against selected organisms, highlighting their potential use in developing novel antimicrobial agents (El-Gamal et al., 2016).

Sustainable Synthesis of Quinolines and Pyrimidines

Research also focuses on the sustainable synthesis of quinolines and pyrimidines, including structures related to this compound. These reactions proceed with high atom efficiency, demonstrating the potential for environmentally friendly synthesis methods in pharmaceutical research (Mastalir et al., 2016).

Future Directions

Mechanism of Action

Target of Action

For example, quinoline derivatives have been used in the treatment of malaria .

Mode of Action

The mode of action of quinoline and pyrimidine derivatives can vary widely depending on their specific structure and functional groups. They can interact with their targets through a variety of mechanisms, including binding to enzymes or receptors, intercalating into DNA, or disrupting cell membranes .

Biochemical Pathways

Quinoline and pyrimidine derivatives can affect a variety of biochemical pathways. For example, some quinoline derivatives are known to inhibit the heme detoxification pathway in malaria parasites .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of quinoline and pyrimidine derivatives can vary widely depending on their specific structure and functional groups. Some quinoline derivatives are known to be well absorbed orally and widely distributed throughout the body .

Result of Action

The molecular and cellular effects of quinoline and pyrimidine derivatives can include inhibition of enzyme activity, disruption of DNA replication, induction of cell death, and many others .

Action Environment

The action, efficacy, and stability of quinoline and pyrimidine derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .

Properties

IUPAC Name |

6-methoxy-N-quinolin-3-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c1-21-14-7-13(17-9-18-14)15(20)19-11-6-10-4-2-3-5-12(10)16-8-11/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKAJSIVAGDZMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NC2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2981604.png)

![Ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2981606.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(3-chlorophenyl)ethanediamide](/img/structure/B2981609.png)

![(NZ)-N-[1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine](/img/structure/B2981613.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2981621.png)

![N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}cyclobutanecarboxamide](/img/structure/B2981623.png)